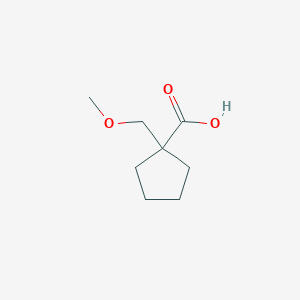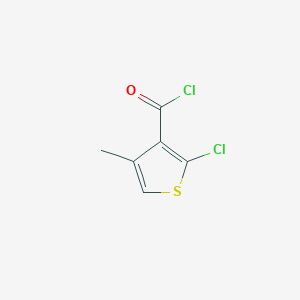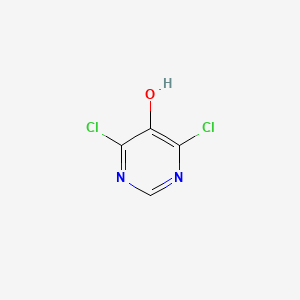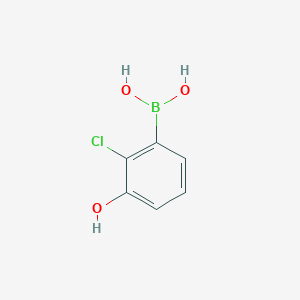
1-(3-Chlorobenzoyl)piperidin-3-ol
Overview
Description
1-(3-Chlorobenzoyl)piperidin-3-ol, also known as 3-chloro-1-(3-chlorobenzoyl)piperidine, is an organic compound belonging to the piperidine family of heterocyclic compounds. It is a white crystalline solid with a molecular weight of 238.6 g/mol and a melting point of 65-66 °C. This compound has a wide range of applications in the fields of pharmaceuticals, agrochemicals, and polymers. It is used as an intermediate in the synthesis of various drugs and other compounds, as well as in the production of polymers and polymeric materials.
Scientific Research Applications
Stereochemistry in Organic Synthesis
1-(3-Chlorobenzoyl)piperidin-3-ol plays a role in the study of stereochemistry in organic synthesis. Research conducted by Omar and Basyouni (1974) examined the piperidine-catalyzed addition of thiols to benzoyl- and p-chlorobenzoyl-phenylacetylenes. They found that different solvents influence the formation of (E)- and (Z)-isomers, providing insights into the stereochemical control in synthesis processes (Omar & Basyouni, 1974).
Structural and Electronic Properties in Anticonvulsant Compounds
The compound has been studied for its structural and electronic properties in anticonvulsant drugs. Georges et al. (1989) explored the crystal structures of anticonvulsant compounds including 1-[6-(4-chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol. Their findings suggest critical orientations and interactions of the piperidine group, contributing to the understanding of molecular structures in anticonvulsant medications (Georges et al., 1989).
Catalysis and Chemical Reactions
The compound is also significant in understanding catalysis and chemical reactions. Arnold et al. (2003) discussed the nucleophile-promoted alkyne-iminium ion cyclizations involving related piperidine compounds. Such studies provide valuable data on reaction mechanisms and catalysis in organic chemistry (Arnold et al., 2003).
Crystallography and Molecular Structure
Research into the crystallography and molecular structure of related piperidine compounds has been conducted. For instance, Aydın et al. (2011) examined the crystal structure of 3-(4-Chlorobenzoyl)-4-(4-chlorophenyl)-1-phenethylpiperidin-4-ol, providing insights into molecular conformations and intermolecular interactions (Aydın et al., 2011).
Synthetic Applications in Medicinal Chemistry
The compound is utilized in the synthesis of various bioactive molecules. A study by Momose et al. (1997) on the enantiodivergent synthesis of cis,cis 2,6-disubstituted piperidin-3-ol demonstrates its application in creating chiral building blocks for alkaloid synthesis, highlighting its importance in medicinal chemistry (Momose, Toyooka, & Jin, 1997).
Mechanism of Action
- The compound contains a piperidine moiety, which is a common heterocyclic system found in various drugs. Piperidine derivatives exhibit diverse biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
- Piperidine derivatives often modulate cellular processes by binding to receptors, enzymes, or transporters. For example, they may inhibit enzymes involved in cancer cell proliferation or interfere with signaling pathways .
- However, piperidine-based compounds have been linked to pathways related to inflammation, cell growth, and neurotransmission .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
While specific safety and hazard information for 1-(3-Chlorobenzoyl)piperidin-3-ol is not available, related compounds such as 3-Chlorobenzoyl chloride are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause severe skin burns and eye damage and may cause respiratory irritation .
Biochemical Analysis
Biochemical Properties
1-(3-Chlorobenzoyl)piperidin-3-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing the metabolic pathways in which they are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cells. The compound’s metabolism involves oxidation and conjugation reactions, which are essential for its biotransformation and elimination .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active and passive transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. These localization patterns are essential for its activity and function within the cells .
properties
IUPAC Name |
(3-chlorophenyl)-(3-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-4-1-3-9(7-10)12(16)14-6-2-5-11(15)8-14/h1,3-4,7,11,15H,2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOPOVWQVQBGKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Potassium [(cyanomethyl)thio]acetate](/img/structure/B1419544.png)


![(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1419548.png)


![Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl-](/img/structure/B1419551.png)

![1,2,3,4,7,8,9,10-Octahydropyrazino[1,2-b]indazole](/img/structure/B1419553.png)
